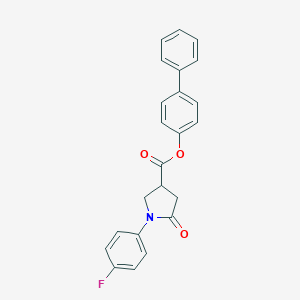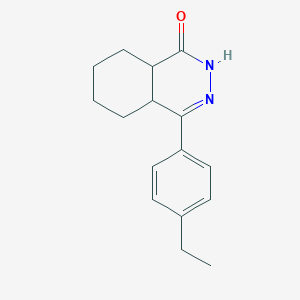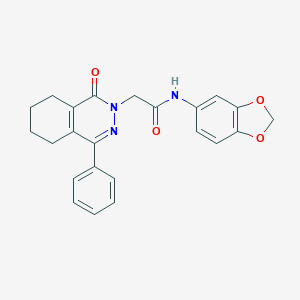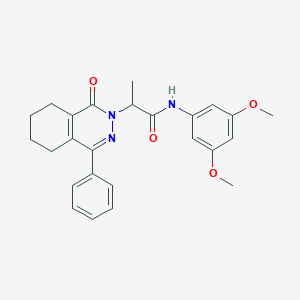![molecular formula C18H17BrO6 B271090 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271090.png)
2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in the growth and proliferation of cancer cells, fungi, and bacteria. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has low toxicity and does not cause significant changes in biochemical and physiological parameters in animal models. However, further studies are needed to determine the long-term effects of this compound.
实验室实验的优点和局限性
One of the advantages of using 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in lab experiments is its low toxicity and high efficacy against cancer cells, fungi, and bacteria. However, one of the limitations is the lack of understanding of its mechanism of action.
未来方向
There are several future directions for the study of 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. One direction is to further investigate its mechanism of action and identify the enzymes and pathways involved in its activity. Another direction is to study its efficacy in combination with other anticancer, antifungal, and antibacterial agents. Additionally, studies can be conducted to determine the long-term effects of this compound on biochemical and physiological parameters in animal models. Finally, efforts can be made to optimize the synthesis method to improve the yield and purity of the final product.
Conclusion
2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a synthetic compound that has potential applications in medicinal chemistry. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies are needed to fully understand the mechanism of action and identify the enzymes and pathways involved in its activity. Additionally, efforts can be made to optimize the synthesis method and study its efficacy in combination with other agents.
合成方法
2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been synthesized using various methods, including a one-pot synthesis method and a multistep synthesis method. The one-pot synthesis method involves the reaction of 3-methoxyphenylacetic acid with 1,3-cyclopentanedione in the presence of a catalytic amount of p-toluenesulfonic acid and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the intermediate compound. The intermediate compound is then reacted with 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product. The multistep synthesis method involves the synthesis of the intermediate compound separately, followed by the reaction with the 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid using DCC and DMAP.
科学研究应用
2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has potential applications in medicinal chemistry. It has been studied for its anticancer, antifungal, and antibacterial properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. It has also been shown to inhibit the growth of various fungi and bacteria.
属性
产品名称 |
2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate |
|---|---|
分子式 |
C18H17BrO6 |
分子量 |
409.2 g/mol |
IUPAC 名称 |
[2-(3-methoxyphenyl)-2-oxoethyl] 2-bromo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C18H17BrO6/c1-23-9-4-2-3-8(5-9)12(20)7-24-17(21)13-10-6-11-14(13)18(22)25-16(11)15(10)19/h2-5,10-11,13-16H,6-7H2,1H3 |
InChI 键 |
OMZQOXFLCMSYFW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2C3CC4C2C(=O)OC4C3Br |
规范 SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2C3CC4C2C(=O)OC4C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)



![N-[3-(methylthio)phenyl]-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide](/img/structure/B271023.png)

